molecular formula C7H6F3NO3 B11798088 Methyl (2-(trifluoromethyl)furan-3-yl)carbamate

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate

Cat. No.: B11798088
M. Wt: 209.12 g/mol
InChI Key: JLXJQUZFIKZVJG-UHFFFAOYSA-N
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Description

Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further linked to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate, followed by the Arbuzov reaction with triethyl phosphite .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-(trifluoromethyl)furan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbamate group may also play a role in the compound’s activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted furans and carbamates, such as:

Uniqueness

Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound with significant biological activity attributed to its unique structural components. The trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins, while the carbamate moiety can engage in covalent interactions with target biomolecules. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3N O3, with a molecular weight of approximately 209.12 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H8F3N O3
Molecular Weight209.12 g/mol
XLogP31.5
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Exact Mass209.02997754 g/mol

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Protein Binding : The trifluoromethyl group enhances binding affinity to various proteins, which may lead to modulation of their activity.
  • Enzyme Interaction : The carbamate group can facilitate enzyme inhibition or activation, influencing metabolic pathways.
  • Membrane Interaction : Increased lipophilicity allows better penetration into biological membranes, enhancing bioavailability.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A37512.5Induction of apoptosis
HCT11615.0Cell cycle arrest at G2/M phase
HeLa10.0Increased reactive oxygen species (ROS)

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit cell growth.

Cholinesterase Inhibition

Another study focused on the compound's potential as a cholinesterase inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The results indicated strong binding interactions with the active site of the enzyme.

CompoundBinding Affinity (Kd)Inhibition (%) at 100 µM
Methyl Carbamate50 nM85%

The significant inhibition percentage highlights the potential utility of this compound in neuropharmacology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Carbamation : Reacting furan derivatives with isocyanates under controlled conditions.
  • Fluorination Reactions : Utilizing trifluoromethylating agents to introduce the trifluoromethyl group onto the furan ring.

These synthetic routes not only provide access to this compound but also highlight its versatility as a building block for more complex molecules.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds containing trifluoromethyl groups or furan rings. A comparison table is provided below:

Compound NameFunctional GroupsNotable Activity
This compoundTrifluoromethyl, CarbamateAnticancer, Cholinesterase Inhibitor
TrifluoroacetophenoneTrifluoromethyl, KetoneAntimicrobial
Furan-2-carboxylic acidFuran, Carboxylic AcidAnti-inflammatory

This comparative analysis underscores the unique position of this compound in medicinal chemistry.

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

methyl N-[2-(trifluoromethyl)furan-3-yl]carbamate

InChI

InChI=1S/C7H6F3NO3/c1-13-6(12)11-4-2-3-14-5(4)7(8,9)10/h2-3H,1H3,(H,11,12)

InChI Key

JLXJQUZFIKZVJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(OC=C1)C(F)(F)F

Origin of Product

United States

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